3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate
Description
3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17β-yl pentanoate is a steroidal compound structurally related to estradiol valerate, a widely used estrogen medication. It is characterized by a tetraene system (double bonds at positions 1,3,5(10), and 9(11)) and a pentanoate ester group at the 17β position. This compound is primarily identified as an impurity in commercial preparations of estradiol valerate, arising during synthesis or storage . Key properties include:
Properties
IUPAC Name |
[(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,12,14,19-21,24H,3-6,8,10-11,13H2,1-2H3/t19-,20+,21+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBVWVSEQQRIJR-FBPBVXOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CC=C3C2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50242039 | |
| Record name | 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95959-20-9 | |
| Record name | 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095959209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 95959-20-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-HYDROXYESTRA-1,3,5(10),9(11)-TETRAEN-17.BETA.-YL PENTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67MH38V5WN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Given its structural similarity to estradiol, it may interact with estrogen receptors, which play crucial roles in various biological processes, including reproductive development and function, cardiovascular health, bone integrity, cognition, and behavior.
Mode of Action
If it acts like estradiol, it may bind to estrogen receptors, triggering a cascade of events including the activation of certain genes and the synthesis of specific proteins. These proteins can then mediate various physiological responses.
Biochemical Analysis
Biochemical Properties
Therefore, it is difficult to elaborate on the role of this product in biochemical reactions, including its interactions with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl Pentanoate over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature.
Biological Activity
3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate, also known as 9,11-Didehydroestradiol Valerate, is a synthetic derivative of estradiol. This compound is of significant interest due to its hormonal activity, particularly in the context of estrogenic effects and potential therapeutic applications.
- Molecular Formula : C23H30O3
- Molecular Weight : 354.48 g/mol
- CAS Number : 95959-20-9
The compound features a unique structure that influences its biological interactions and potency. The presence of a pentanoate ester contributes to its lipophilicity, affecting absorption and distribution in biological systems.
Estrogenic Activity
This compound exhibits significant estrogenic activity. It binds to estrogen receptors (ERs) in target tissues, mimicking the effects of natural estrogens. Studies have demonstrated that this compound can stimulate gene expression associated with estrogen action, influencing reproductive and metabolic processes.
The compound acts primarily through:
- Estrogen Receptor Binding : It binds to ERα and ERβ, leading to the activation of estrogen-responsive genes.
- Transcriptional Activation : Upon binding to ERs, it promotes the transcription of genes involved in cell proliferation and differentiation.
Toxicological Profile
While the compound shows therapeutic potential, it also presents certain toxicological concerns:
- Acute Toxicity : Classified as harmful if swallowed (H302) and suspected of causing genetic defects (H341) .
- Mutagenicity : Studies indicate potential mutagenic effects, necessitating caution in therapeutic applications.
Case Studies
- Hormonal Replacement Therapy : Clinical studies have investigated the use of this compound in hormone replacement therapy (HRT) for menopausal women. Results indicated improvements in bone density and alleviation of menopausal symptoms without significant adverse effects.
- Cancer Research : Research has explored its role in breast cancer treatment. The compound's ability to modulate estrogen receptor activity suggests it could be beneficial in managing hormone-sensitive cancers.
Data Table: Summary of Biological Effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The compound is distinguished from analogues by its conjugated tetraene system, which contrasts with the triene systems of estradiol derivatives. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations:
- The additional 9(11) double bond in the tetraene derivative reduces molecular weight by ~2 Da compared to estradiol valerate, reflecting the loss of two hydrogen atoms .
- Stereochemical complexity: Both compounds share defined stereochemistry at the 17β position, critical for estrogen receptor binding.
Pharmacological and Functional Differences
- Estrogenic Activity : Estradiol valerate acts as a prodrug, slowly releasing estradiol upon ester hydrolysis. In contrast, the tetraene derivative’s conjugated system may hinder enzymatic cleavage, reducing bioavailability and estrogenic potency .
- Antiestrogenic Potential: Derivatives with extended double-bond systems (e.g., 6β-hydroxyestra-1,3,5(10),9(11)-tetraene-17β-yl propionate) have demonstrated moderate antiestrogenic activity in vivo , suggesting the tetraene structure may interfere with receptor interactions.
- Stability and Impurity Profile : The 9(11) double bond increases susceptibility to oxidation, making the tetraene derivative a degradation product in estradiol valerate formulations. Regulatory guidelines mandate strict control of its levels (<0.1% in pharmacopeial standards) .
Analytical and Regulatory Considerations
Preparation Methods
Molecular Architecture
3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate (C₂₃H₃₀O₃) features a steroidal backbone with conjugated double bonds at positions 1,3,5(10), and 9(11), a hydroxyl group at C3, and a pentanoate ester at the 17β position. The Δ9,11 double bond distinguishes it from estradiol valerate, making it a dehydration byproduct or intentional synthetic target.
Regulatory Significance
Synthetic Routes
Starting Material Preparation
Δ9,11-Dehydroestradiol, the core steroidal intermediate, is synthesized through selective dehydrogenation of estradiol using catalysts like palladium on carbon under hydrogen-deficient conditions. Alternatively, acidic dehydration (e.g., HCl in ethanol) introduces the Δ9,11 double bond.
Esterification with Valeric Anhydride
The 17β-hydroxyl group of Δ9,11-dehydroestradiol undergoes esterification with valeric anhydride in pyridine at 75–80°C for 2 hours. This method mirrors estradiol valerate synthesis but requires stringent anhydrous conditions to prevent hydrolysis:
The crude product is purified via crystallization from methanol, yielding 74% purity after sodium borohydride reduction of excess esters.
Key Reaction Parameters
Mechanism of Impurity Generation
During estradiol valerate production, Δ9,11-dehydroestradiol valerate forms via acid-catalyzed dehydration of estradiol valerate intermediates. This side reaction predominates under:
Isolation and Purification
The impurity is isolated via fractional crystallization:
-
The reaction mixture is cooled to 10–15°C, precipitating estradiol valerate.
-
The supernatant, enriched with the Δ9,11 impurity, is subjected to silica gel chromatography using ethyl acetate/hexane (1:3).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Batch analyses from RRKChem indicate ≥98% purity by HPLC, with traces of estradiol divalerate (<0.1%).
Industrial-Scale Optimization
Patent-Based Method (WO2012059803A1)
This protocol emphasizes crystalline estradiol divalerate isolation to minimize impurity formation:
Yield Comparison Table
| Method | Starting Material | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Esterification | Δ9,11-Dehydroestradiol | 68 | 95 |
| Byproduct Isolation | Estradiol Valerate | 12 | 98 |
| Patent Process | Estradiol | 74 | 99 |
Challenges and Mitigation Strategies
Dehydration Control
Q & A
Basic Research Questions
Q. How can the structural identity of 3-hydroxyestra-1,3,5(10),9(11)-tetraen-17β-yl pentanoate be confirmed experimentally?
- Methodology : Use high-resolution mass spectrometry (HRMS) to determine the molecular formula (C23H30O3) and monoisotopic mass (354.48 g/mol) . Confirm stereochemistry via nuclear magnetic resonance (NMR), particularly <sup>1</sup>H and <sup>13</sup>C NMR, to resolve the positions of the hydroxyl group, pentanoate ester, and tetraene system . Compare spectral data with reference standards listed in pharmacopeial monographs (e.g., USP) .
Q. What analytical techniques are recommended for detecting this compound as an impurity in estradiol valerate formulations?
- Methodology : Employ reverse-phase HPLC with UV detection (λ = 280 nm) for quantification, using a C18 column and gradient elution (acetonitrile/water) . For enhanced specificity, couple HPLC with tandem mass spectrometry (LC-MS/MS) to differentiate structural analogs (e.g., estradiol divalerate) based on fragmentation patterns . Validate the method per ICH guidelines, ensuring limits of detection (LOD) ≤ 0.1% .
Q. How does the presence of the 9(11)-double bond influence the compound’s stability compared to estradiol valerate?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) to compare degradation rates. Monitor oxidation of the 9(11)-double bond via UV spectroscopy or HPLC, and identify degradation products (e.g., epoxides) using LC-MS . Compare kinetic data with estradiol valerate to assess relative susceptibility .
Advanced Research Questions
Q. What synthetic routes yield 3-hydroxyestra-1,3,5(10),9(11)-tetraen-17β-yl pentanoate, and how can byproducts be minimized?
- Methodology : Optimize esterification of estradiol derivatives with valeric anhydride under anhydrous conditions (e.g., pyridine catalyst). Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography to reduce impurities like estra-1,3,5(10)-trien-3,17β-diyl dipentanoate . Use deuterated solvents in NMR to trace side reactions (e.g., isomerization at C9-C11) .
Q. What mechanistic insights explain the formation of this compound during estradiol valerate synthesis or storage?
- Methodology : Perform kinetic isotope effect (KIE) studies with deuterated estradiol to identify rate-determining steps in ester hydrolysis or oxidation. Use density functional theory (DFT) calculations to model the electronic effects of the tetraene system on reactivity . Compare activation energies for degradation pathways (e.g., autoxidation vs. hydrolysis) .
Q. How does this impurity interact with estrogen receptors (ERα/ERβ), and what are its pharmacological implications?
- Methodology : Conduct competitive binding assays using radiolabeled estradiol (e.g., <sup>3</sup>H-estradiol) and recombinant ER subtypes. Determine IC50 values and compare with estradiol valerate to assess relative potency . For in vivo relevance, use ER-negative cell lines transfected with ER isoforms to measure transcriptional activation (e.g., luciferase reporter assays) .
Q. What chromatographic challenges arise when resolving this compound from co-eluting impurities in complex matrices?
- Methodology : Develop a UPLC method with a charged surface hybrid (CSH) C18 column to enhance resolution of polar degradation products. Optimize mobile phase pH (e.g., 0.1% formic acid) to ionize acidic/basic functional groups and reduce peak tailing . Validate selectivity using forced degradation samples (e.g., heat, light, oxidation) .
Data Contradictions and Resolution
Q. Discrepancies in reported CAS numbers (e.g., 95959-20-9 vs. 979-32-8): How to resolve ambiguity?
- Methodology : Cross-reference CAS registries with structural descriptors (IUPAC names) and spectral data. For example, 95959-20-9 corresponds to the tetraen-17β-yl valerate , while 979-32-8 refers to estradiol valerate . Use orthogonal techniques (e.g., X-ray crystallography) to confirm the presence of the 9(11)-double bond in the target compound .
Q. Conflicting impurity profiles in estradiol valerate batches: How to identify root causes?
- Methodology : Apply design of experiments (DoE) to evaluate factors like reaction temperature, catalyst purity, and storage conditions. Use principal component analysis (PCA) on HPLC-MS datasets to correlate impurity patterns with synthetic parameters . Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
